molecular formula C15H19N3OS B5500435 2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B5500435
M. Wt: 289.4 g/mol
InChI Key: PVKVLSINBVIDPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole-acetamide derivatives involves several steps, including the formation of intermediate compounds through reactions like Claisen condensation, cyclization, and acylation. An effective route for synthesis involves direct cyclocondensation reactions, leveraging reagents like ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by interaction with phenylhydrazine hydrochloride under reflux conditions in acetic acid medium to yield the desired pyrazole-acetamide compounds (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole-acetamide derivatives is characterized by single crystal X-ray diffraction studies, revealing a monoclinic system with specific space groups. The crystal structure is stabilized by intermolecular hydrogen bonding of the type C-H•••O and π•••π stacking interactions, indicating a complex molecular arrangement (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole-acetamide derivatives undergo various chemical reactions that lead to the formation of different heterocyclic derivatives, including thiophene, pyrazole, coumarin, and pyridine derivatives. These reactions are facilitated by the compound's reactivity towards different chemical reagents, showcasing its versatility in chemical synthesis (Mohareb & Gamaan, 2018).

Physical Properties Analysis

The physical properties of pyrazole-acetamide derivatives, such as solubility and crystal structure, are crucial for their application in various domains. The solubility, especially in aqueous solutions, and the crystal packing analysis provide insights into the compound's behavior in biological systems and its potential for drug development (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined through various analytical techniques such as NMR, IR, MS, and UV-Vis spectroscopy. These techniques offer detailed insights into the compound's chemical structure, functional groups, and molecular interactions, facilitating its application in targeted synthesis and chemical reactions (Naveen et al., 2021).

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, closely related to the compound , have been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated through in vitro assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds

Compounds structurally similar to 2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide have been employed in the synthesis of various heterocyclic derivatives. These include pyridine, pyridazine, and phthalazine derivatives, with their chemical structures confirmed through analytical and spectral analysis (Rady & Barsy, 2006).

Antitumor Evaluation

Similar acetamide derivatives have been used in synthesizing heterocyclic compounds with notable antitumor activities. These compounds were evaluated for their inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Insecticidal Properties

Derivatives of related acetamides have been synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights their potential application in agriculture and pest control (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicinal chemistry, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-(2-methylphenyl)sulfanyl-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-6-4-5-7-14(11)20-10-15(19)17-12(2)13-8-16-18(3)9-13/h4-9,12H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVLSINBVIDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC(C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide

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